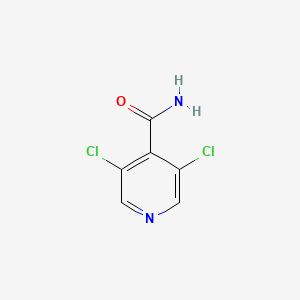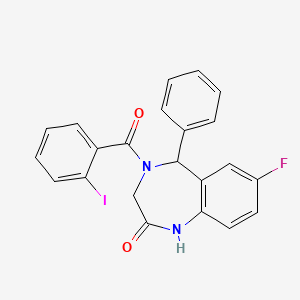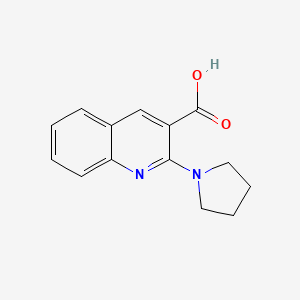
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a pyrrolidine ring at the second position and a carboxylic acid group at the third position
作用机制
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of quinoline derivatives with pyrrolidine under acidic or basic conditions, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available quinoline and pyrrolidine derivatives. The process often includes steps such as condensation, cyclization, and oxidation, optimized for large-scale production to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline or pyrrolidine rings.
科学研究应用
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic or optical properties.
相似化合物的比较
Quinoline-3-carboxylic acid: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
Pyrrolidine-2-carboxylic acid: Lacks the quinoline ring, limiting its applications in medicinal chemistry.
Quinolinyl-pyrazoles: These compounds have different substitution patterns and may exhibit distinct biological activities.
Uniqueness: 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is unique due to the combination of the quinoline and pyrrolidine rings, which confer specific chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-pyrrolidin-1-ylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLRIFOYICTCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
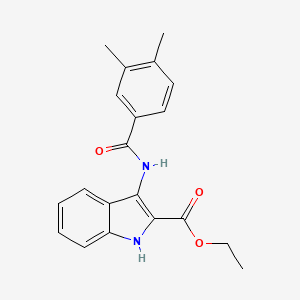
![2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2795439.png)
![1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2795442.png)
![(2Z)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B2795443.png)

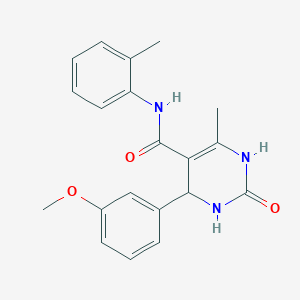
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/new.no-structure.jpg)
![4-{2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy}benzaldehyde](/img/structure/B2795450.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2795451.png)
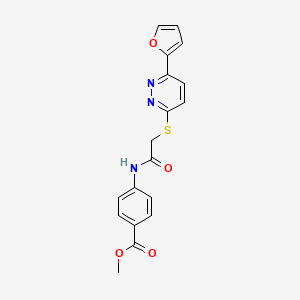
![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2795454.png)
![N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2795456.png)
